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molecular formula C10H18Cl3N3 B1419645 1-(Pyridin-3-ylmethyl)piperazine trihydrochloride CAS No. 333992-77-1

1-(Pyridin-3-ylmethyl)piperazine trihydrochloride

Cat. No. B1419645
M. Wt: 286.6 g/mol
InChI Key: VAUWMGHMURULMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576086B2

Procedure details

A mixture of 3-chloromethylpyridine and piperazine hexahydrate was treated according to the general preparation 1 to obtain N-(3-pyridylmethyl) piperazine trihydrochloride (62%). A mixture of the above product (3 mmol) and 2-chloro-1-phenylethanol (3.2 mmol) was treated according to the general preparation 2 to obtain the N1-(3-pyridylmethyl)-N4-phenacyl piperazine trihydrochloride (0.85 g, 2 mmol), which was reduced according to the general preparation 3 to obtain 0.61 g of the title compound, yield 72%, mp. 180-182° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.O.O.O.O.O.O.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>>[ClH:1].[ClH:1].[ClH:1].[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:4]=1 |f:1.2.3.4.5.6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated
CUSTOM
Type
CUSTOM
Details
according to the general preparation 1

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.Cl.N1=CC(=CC=C1)CN1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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